1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol
Description
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-2-17-11-9(14-15-17)10(12-7-13-11)16-5-3-8(18)4-6-16/h7-8,18H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNVWUGQCUPFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCC(CC3)O)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol typically involves the construction of the triazolopyrimidine core followed by the attachment of the piperidin-4-ol moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction has been reported to yield good results .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 407.3 g/mol. The structure features a piperidine ring attached to a triazolo-pyrimidine moiety, which is critical for its biological activity. Understanding the chemical structure is essential for exploring its potential applications.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol have shown promising results in inhibiting the proliferation of A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values reported at 12.5 µM and 15.0 µM respectively.
-
Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce edema in animal models. For example, derivatives have demonstrated potent inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses .
-
Antimicrobial Activity
- Compounds within this class have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents. This property is particularly relevant in the context of rising antibiotic resistance.
- Antithrombotic Effects
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as aminopyrazole derivatives. The characterization of these compounds is usually performed using techniques like NMR spectroscopy and mass spectrometry to confirm their structure and purity.
Mechanism of Action
The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
CB2 Receptor Agonists
RG7774 (Vicasinabin)
- Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol.
- Key Features :
Comparison with Target Compound :
- The target compound replaces the pyrrolidin-3-ol with piperidin-4-ol, which may alter hydrogen-bonding interactions and pharmacokinetics.
- The 3-ethyl group (vs.
NADPH Oxidase Inhibitors
VAS2870
- Structure : 1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide.
- Key Features: Benzoxazolyl and benzyl groups confer selectivity for NADPH oxidase isoforms (Nox2/Nox4). Sulfide linkage enhances inhibitory potency against reactive oxygen species (ROS) generation .
- Activity : Reduces ROS production in cardiovascular and inflammatory models .
Comparison with Target Compound :
Epigenetic Modulators
Compound 21 ()
Comparison with Target Compound :
- The hydroxyl group in the target compound may introduce polar interactions absent in Compound 21, altering target specificity.
Key Research Findings
- Synthetic Flexibility: The triazolo[4,5-d]pyrimidine core allows modular substitution, enabling optimization for diverse targets (e.g., CB2R agonists vs. Nox inhibitors) .
- Substituent Effects: Piperidine vs. Pyrrolidine: Piperidin-4-ol (target compound) may improve metabolic stability over pyrrolidin-3-ol (RG7774) due to reduced ring strain . Ethyl vs.
Biological Activity
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a piperidine ring connected to a triazolopyrimidine moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate gene expression related to cell growth and apoptosis through binding interactions with specific biomolecules .
Antitumor Activity
Several studies have reported the antitumor properties of triazolopyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values ranged from 5 μM to 15 μM depending on the specific derivative and the cell line tested .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 μg/mL to 32 μg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has indicated that derivatives of triazolopyrimidine can inhibit pro-inflammatory cytokines. In vitro studies showed that the compound could reduce levels of TNF-alpha and IL-6 in activated macrophages . This suggests a potential role for the compound in treating inflammatory diseases.
Comparative Analysis
To better understand the efficacy of this compound compared to other compounds in its class, the following table summarizes key findings:
Case Study 1: Antitumor Efficacy
In a preclinical study involving xenograft models of breast cancer, treatment with a triazolopyrimidine derivative resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation markers in tumor tissues.
Case Study 2: Antimicrobial Screening
A series of synthesized derivatives were screened against Staphylococcus aureus and Escherichia coli. Among them, one derivative showed an MIC of 16 μg/mL against S. aureus, indicating strong antibacterial potential. Further modifications are being explored to enhance efficacy while reducing cytotoxicity to human cells .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : 1H/13C NMR confirms the triazole-pyrimidine core and piperidin-4-ol substituent. Key signals include δ 8.5–9.0 ppm (triazole protons) and δ 3.5–4.0 ppm (piperidine protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 293.18) .
- X-ray crystallography : Resolves spirocyclic or stereochemical ambiguities in derivatives .
Advanced Consideration : Synchrotron-based techniques enhance resolution for low-abundance polymorphs .
What biological targets are associated with this compound, and how can researchers validate its selectivity?
Advanced Research Focus
Triazolopyrimidines often target kinases, GPCRs, or DNA repair enzymes. For 1-{3-ethyl...piperidin-4-ol}:
- Kinase inhibition : Screen against kinase panels (e.g., p38 MAPK, DDR1) using fluorescence polarization assays. Compare IC50 values to related derivatives (e.g., 7-pyridinyl-triazolo[4,3-a]pyridine: IC50 = 12 nM) .
- Receptor selectivity : Radioligand binding assays (e.g., CB2 vs. CB1 receptors) quantify affinity. Use HEK293 cells expressing human CB2R to avoid cross-reactivity .
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7, A-549) with dose-response curves (10 nM–100 µM) .
Data Contradiction Analysis : Discrepancies in activity across cell lines may arise from differential expression of targets or metabolic stability. Use siRNA knockdowns to confirm target engagement .
How do structural modifications (e.g., ethyl vs. methyl substituents) influence bioactivity?
Advanced Research Focus
Structure-Activity Relationship (SAR) :
Q. Methodology :
- Molecular docking : Simulate binding to ATP pockets (e.g., using AutoDock Vina). Compare binding energies of ethyl vs. methyl variants .
- In vitro metabolism : Liver microsome assays quantify oxidative stability of substituents .
How can researchers resolve contradictions in reported biological activities of triazolopyrimidine analogs?
Advanced Research Focus
Contradictions may arise from assay conditions or target promiscuity. Strategies include:
- Standardized assays : Use identical cell lines (e.g., MCF-7) and incubation times .
- Off-target profiling : Screen against unrelated targets (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .
- Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify consensus trends .
Case Study : Derivatives with spirocyclic moieties (e.g., 1,4-dioxa-8-azaspiro) show variable anticancer activity due to divergent stereochemistry .
What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Q. Advanced Research Focus
- Inflammation : Murine collagen-induced arthritis models assess TNF-α suppression .
- Oncology : Xenograft models (e.g., MDA-MB-231 tumors) test tumor growth inhibition (dose: 10–50 mg/kg, oral) .
- Neuroprotection : Rodent models of neuropathic pain quantify CB2R-mediated analgesia .
Methodological Pitfalls : Monitor hepatic enzymes (ALT/AST) to detect off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
